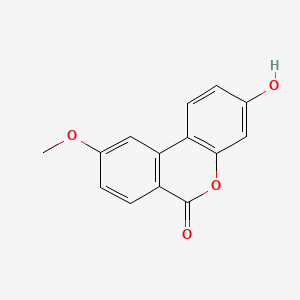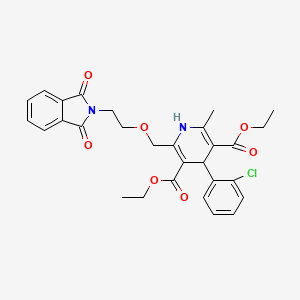
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine is an organic compound characterized by its unique chemical structure, which includes a diethoxyphenyl group and a methylsulfonylethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine typically involves several steps, starting with the preparation of the diethoxyphenyl precursor. One common method involves the reaction of 3,4-diethoxybenzaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as sodium hydroxide, and may require specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This typically includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics and product distribution .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, the compound can modulate signaling pathways by interacting with receptors and altering their activity . These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the sulfonylethanamine moiety.
1-(3,4-Dimethoxyphenyl)-2-methylsulfonylethanamine: This compound differs by having methoxy groups instead of ethoxy groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C13H21NO4S |
|---|---|
Molekulargewicht |
287.38 g/mol |
IUPAC-Name |
1-(3,4-diethoxyphenyl)-2-methylsulfonylethanamine |
InChI |
InChI=1S/C13H21NO4S/c1-4-17-12-7-6-10(8-13(12)18-5-2)11(14)9-19(3,15)16/h6-8,11H,4-5,9,14H2,1-3H3 |
InChI-Schlüssel |
ICHOJURVODDUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(CS(=O)(=O)C)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)

![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)
